molecular formula C8H16ClNO3 B6285165 methyl 4-amino-1-hydroxycyclohexane-1-carboxylate hydrochloride CAS No. 1822974-91-3

methyl 4-amino-1-hydroxycyclohexane-1-carboxylate hydrochloride

Cat. No.: B6285165
CAS No.: 1822974-91-3
M. Wt: 209.7
InChI Key:
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Description

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. This compound is known for its applications in various fields, including pharmaceuticals, chemistry, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.

  • Amination: The cyclohexanone undergoes amination to introduce the amino group, resulting in 4-aminocyclohexanone.

  • Hydroxylation: The 4-aminocyclohexanone is then hydroxylated to introduce the hydroxyl group, forming 4-amino-1-hydroxycyclohexanone.

  • Esterification: The hydroxyl group is esterified with methanol to produce methyl 4-amino-1-hydroxycyclohexane-1-carboxylate.

  • Conversion to Hydrochloride: Finally, the ester is converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce waste.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Amides and other substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate hydrochloride is used in the development of drugs targeting various diseases, including cancer and infectious diseases. Industry: It is employed in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 4-amino-1-hydroxycyclohexane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction being targeted.

Comparison with Similar Compounds

  • Methyl 4-aminocyclohexanecarboxylate Hydrochloride: Similar structure but lacks the hydroxyl group.

  • Methyl 4-hydroxycyclohexanecarboxylate Hydrochloride: Similar structure but lacks the amino group.

  • Methyl 4-aminocyclohexanecarboxylate: Similar to the hydrochloride form but without the chloride ion.

Uniqueness: Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate hydrochloride is unique due to the presence of both amino and hydroxyl groups on the cyclohexane ring, which allows for a wider range of chemical reactions and applications compared to its similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

CAS No.

1822974-91-3

Molecular Formula

C8H16ClNO3

Molecular Weight

209.7

Purity

90

Origin of Product

United States

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